(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . They may interact with neurotransmitter systems, particularly serotonin and norepinephrine .
Mode of Action
It’s suggested that similar compounds may increase the concentrations of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation .
Biochemical Pathways
It can be inferred from related compounds that it may influence the serotonin and norepinephrine pathways, potentially leading to antidepressant and anticonvulsant effects .
Result of Action
Related compounds have been shown to have potential antidepressant and anticonvulsant effects . These effects may result from increased concentrations of serotonin and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the phenoxybenzoyl group: This step involves the acylation of the benzo[d]thiazole core with 2-phenoxybenzoyl chloride under basic conditions.
Formation of the imino group: The imino group is introduced by reacting the intermediate with an appropriate amine.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Esterification: Finally, the ethyl ester is formed by reacting the intermediate with ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is studied for its potential as a building block for more complex molecules. Its unique structure allows for further functionalization and derivatization.
Biology
In biological research, this compound is investigated for its antimicrobial properties. Studies have shown that benzo[d]thiazole derivatives can inhibit the growth of various bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is explored for its potential anticancer activity. It has been found to induce apoptosis in certain cancer cell lines, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Phenoxybenzoyl derivatives: Compounds with the phenoxybenzoyl group also show antimicrobial and anticancer properties.
Sulfonamide derivatives: These compounds are known for their antimicrobial activity.
Uniqueness
(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-(2-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-2-32-22(28)15-27-19-13-12-17(35(25,30)31)14-21(19)34-24(27)26-23(29)18-10-6-7-11-20(18)33-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUXNWNMLWKTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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